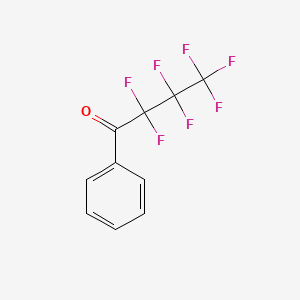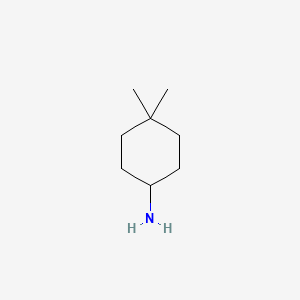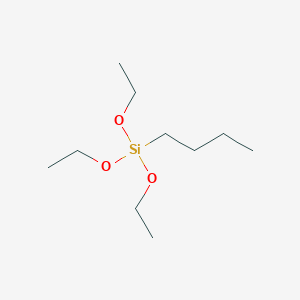
Butyltriethoxysilane
Overview
Description
Butyltriethoxysilane is an organoethoxysilane . It is used in a wide range of applications including as a silane coupling agent, silane adhesion promoter, silane hydrophobing agent, silane dispersing agent, silane cross-linking agent, silane moisture scavenger, polypropylene catalyst, silicate stabilizer, polyurethane endcapper silane, silane drying agent, silane curing agent, silane reinforcer, silylating agent, silane reducing agent, silyl building blocks and synthons .
Molecular Structure Analysis
The molecular formula of this compound is C10H24O3Si . Its molecular weight is 220.38 .
Chemical Reactions Analysis
This compound is used in the preparation of gold films by absorption and adsorption . It may also be used as silane precursors for the synthesis of xerogels . The enhancement in mechanical properties observed for silane-treated glass-reinforced epoxy materials is highly dependent on the structure of the coupling agent at the interphase .
Physical And Chemical Properties Analysis
This compound is a liquid at 20°C . It has a boiling point of 193°C and a flash point of 70°C . Its specific gravity at 20°C is 0.89 and its refractive index is 1.40 .
Scientific Research Applications
1. Polymer Composites and Nanocomposites
Butyltriethoxysilane (BTES) is often used in the modification of polymer composites and nanocomposites. For instance, it can be utilized in the surface treatment of nanoparticles to improve the dielectric properties of polyethylene composites. This application is significant for the electrical and electronic industries, as it aids in controlling the dielectric constant and reducing dielectric loss in nanocomposites (Huang et al., 2009).
2. Anti-Bacterial and Anti-Adhesive Coatings
BTES can be used in the development of anti-bacterial and anti-adhesive coatings. One study explored the modification of polyethylene using various organosilanes, including BTES, to reduce bacterial cell attachment and biofilm formation. Such modifications are particularly relevant in medical and water industry applications (Kręgiel & Niedzielska, 2014).
3. Surface Modification for Membrane Technologies
In membrane technologies, BTES can be applied for surface modification to make ceramic membranes hydrophobic, suitable for direct contact membrane distillation. This modification is crucial for improving the efficiency and flux performance of ceramic membranes in water treatment and desalination processes (Hendren et al., 2009).
4. Smart Bandages and Wound Healing
BTES is also investigated for use in smart bandages and wound healing applications. For instance, butyl grafted polyethylene films containing BTES can be developed for electrochemical sensing, monitoring wound healing, and measuring wound pH, thereby aiding in the treatment and management of wounds (Phair et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Butyltriethoxysilane is primarily used as a surface modifier, providing a hydrophobic surface treatment . Its primary targets are inorganic powders or filler materials .
Mode of Action
this compound interacts with its targets by chemically reacting with the substrate in the presence of moisture and an alkaline or acidic environment . This reaction produces hydroxyl groups that bond with the substrate and itself, creating a hydrophobic treatment that inhibits water absorption into the substrate .
Biochemical Pathways
The compound’s hydrolysis product is ethanol , which is known to be metabolized to acetaldehyde and acetic acid . Overexposure to ethanol can result in metabolic acidosis .
Pharmacokinetics
It is known that the compound is insoluble in water , which may impact its bioavailability.
Result of Action
The primary molecular and cellular effect of this compound’s action is the creation of a hydrophobic surface that inhibits water absorption . This can protect the substrate from damage caused by moisture.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of moisture and an alkaline or acidic environment can catalyze the reaction of this compound with the substrate . Additionally, the compound should be stored at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
Butyltriethoxysilane plays a significant role in biochemical reactions, particularly in the modification of surfaces to enhance adhesion and durability. It interacts with enzymes, proteins, and other biomolecules through covalent bonding with hydroxyl groups on surfaces. This interaction is facilitated by the triethoxysilyl group, which reacts with hydroxyl groups to form strong covalent bonds. The butyl group provides steric hindrance, preventing rapid hydrolysis and promoting stable interactions. Enzymes such as hydrolases and oxidoreductases may be involved in the hydrolysis and subsequent reactions of this compound, leading to the formation of silanol groups that further react with biomolecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by modifying the cell surface, leading to changes in cell adhesion, proliferation, and differentiation. For example, this compound-treated surfaces may enhance the attachment and growth of certain cell types, such as fibroblasts and epithelial cells. Additionally, it can impact cell signaling pathways by interacting with membrane proteins and receptors, potentially altering downstream signaling events and gene expression patterns .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through its triethoxysilyl group. This group reacts with hydroxyl groups on proteins, enzymes, and other biomolecules, leading to the formation of stable siloxane bonds. These interactions can result in enzyme inhibition or activation, depending on the specific biomolecule involved. For instance, this compound may inhibit hydrolases by covalently modifying their active sites, thereby preventing substrate binding and catalysis. Additionally, it can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of silanol groups and ethanol. This hydrolysis can affect the long-term stability and efficacy of this compound-treated surfaces. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell adhesion, proliferation, and differentiation. These effects are time-dependent and may vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may enhance cell adhesion and proliferation without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including skin and respiratory irritation, as well as potential systemic toxicity. Threshold effects have been observed, where low doses promote beneficial cellular responses, while high doses lead to adverse effects. These findings highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis and subsequent reactions with biomolecules. The hydrolysis of this compound produces silanol groups and ethanol, which can further react with enzymes and other biomolecules. Enzymes such as hydrolases and oxidoreductases play a crucial role in these metabolic processes, facilitating the conversion of this compound into reactive intermediates. These intermediates can affect metabolic flux and metabolite levels, potentially influencing cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells through endocytosis or passive diffusion, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its distribution is influenced by its chemical properties, such as hydrophobicity and reactivity with biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles through interactions with proteins that contain localization signals. For example, this compound may localize to the endoplasmic reticulum by interacting with ER-targeting sequences on proteins. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence its localization and activity within the cell .
properties
IUPAC Name |
butyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O3Si/c1-5-9-10-14(11-6-2,12-7-3)13-8-4/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZGKDQVCBHSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335535 | |
| Record name | Triethoxybutylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4781-99-1 | |
| Record name | Triethoxybutylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyltriethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



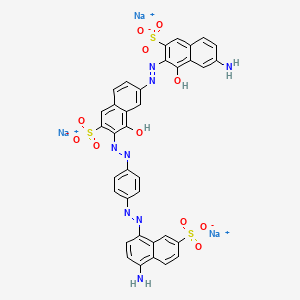

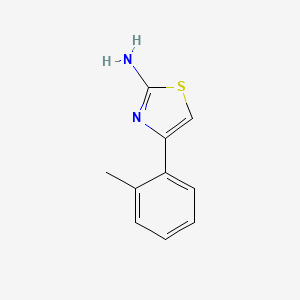





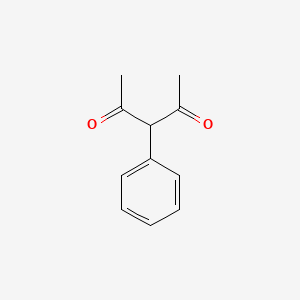
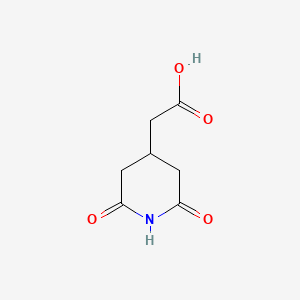
![2-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B1582119.png)

